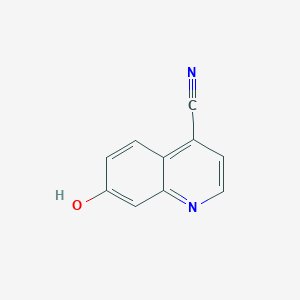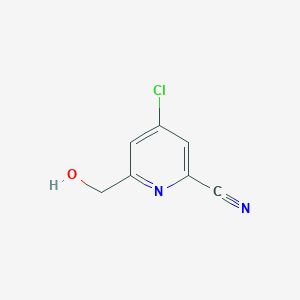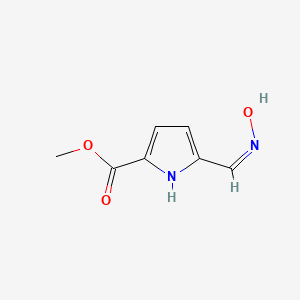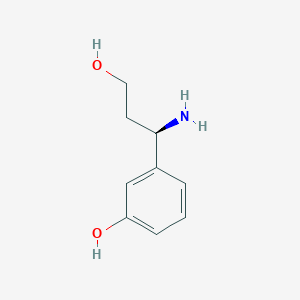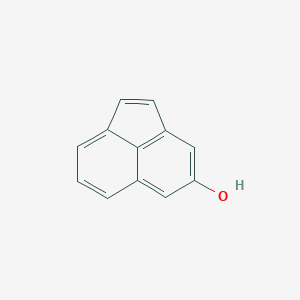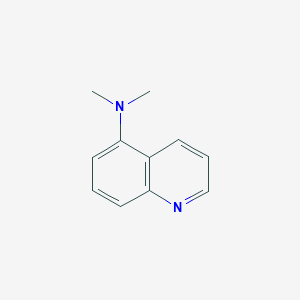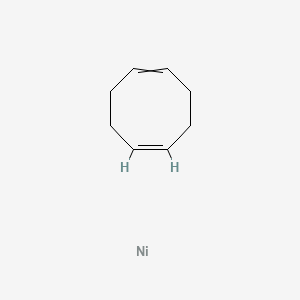
(1Z,5Z)-cycloocta-1,5-diene;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,5Z)-cycloocta-1,5-diene;nickel is a coordination compound that features a nickel center coordinated to a (1Z,5Z)-cycloocta-1,5-diene ligand. This compound is known for its unique structural properties and its utility in various chemical reactions and industrial applications. It is typically a white solid crystal that is soluble in organic solvents such as ether and chlorinated hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1Z,5Z)-cycloocta-1,5-diene;nickel typically involves the reaction of nickel salts with (1Z,5Z)-cycloocta-1,5-diene under controlled conditions. One common method is the reaction of nickel(II) chloride with (1Z,5Z)-cycloocta-1,5-diene in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in the laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Chemical Reactions Analysis
Types of Reactions: (1Z,5Z)-cycloocta-1,5-diene;nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxides.
Reduction: It can be reduced to form lower oxidation state nickel complexes.
Substitution: The (1Z,5Z)-cycloocta-1,5-diene ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve phosphines, amines, and other coordinating ligands.
Major Products:
Oxidation: Nickel oxides and other nickel-containing compounds.
Reduction: Nickel(0) complexes.
Substitution: Various nickel-ligand complexes depending on the substituent used.
Scientific Research Applications
(1Z,5Z)-cycloocta-1,5-diene;nickel has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1Z,5Z)-cycloocta-1,5-diene;nickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel center acts as a catalytic site, enabling the activation of substrates and promoting reaction pathways that would otherwise be less favorable. The compound’s effectiveness is attributed to its ability to stabilize transition states and lower activation energies .
Comparison with Similar Compounds
- (1Z,5Z)-cycloocta-1,5-diene;rhodium
- (1Z,5Z)-cycloocta-1,5-diene;palladium
- (1Z,5Z)-cycloocta-1,5-diene;platinum
Comparison: (1Z,5Z)-cycloocta-1,5-diene;nickel is unique in its catalytic properties compared to its rhodium, palladium, and platinum counterparts. While all these compounds are used in catalysis, the nickel complex is often preferred for its cost-effectiveness and availability. Additionally, nickel-based catalysts are known for their versatility in various organic transformations .
Properties
Molecular Formula |
C8H12Ni |
|---|---|
Molecular Weight |
166.87 g/mol |
IUPAC Name |
(5Z)-cycloocta-1,5-diene;nickel |
InChI |
InChI=1S/C8H12.Ni/c1-2-4-6-8-7-5-3-1;/h1-2,7-8H,3-6H2;/b2-1-,8-7?; |
InChI Key |
HJDKCHUESYFUMG-JVKKMSGISA-N |
Isomeric SMILES |
C1C/C=C\CCC=C1.[Ni] |
Canonical SMILES |
C1CC=CCCC=C1.[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)

